Bienvenue dans la boutique en ligne BenchChem!

3-(pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide

Acetyl-CoA carboxylase 2 Metabolic disease Inhibitor SAR

3-(Pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine-1-carboxamide core substituted with a pyrimidin-2-yloxy group at the 3-position and an o-tolyl group on the carboxamide nitrogen. The compound belongs to the broader class of pyrimidine-substituted pyrrolidine derivatives disclosed by Boehringer Ingelheim as inhibitors of acetyl-CoA carboxylase (ACC), a validated target for metabolic diseases including obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2034394-73-3
Cat. No. B2493687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide
CAS2034394-73-3
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC=CC=N3
InChIInChI=1S/C16H18N4O2/c1-12-5-2-3-6-14(12)19-16(21)20-10-7-13(11-20)22-15-17-8-4-9-18-15/h2-6,8-9,13H,7,10-11H2,1H3,(H,19,21)
InChIKeyUSCBUCLJYCPDLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide (CAS 2034394-73-3): A Structurally Defined Pyrrolidine Carboxamide for Acetyl-CoA Carboxylase Research


3-(Pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine-1-carboxamide core substituted with a pyrimidin-2-yloxy group at the 3-position and an o-tolyl group on the carboxamide nitrogen. The compound belongs to the broader class of pyrimidine-substituted pyrrolidine derivatives disclosed by Boehringer Ingelheim as inhibitors of acetyl-CoA carboxylase (ACC), a validated target for metabolic diseases including obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH) . The orthogonal combination of a heteroaryl ether and a sterically hindered aryl carboxamide distinguishes this scaffold from many other ACC inhibitor chemotypes and underpins its value as a non-redundant entry in focused compound libraries .

Why Generic Substitution of Pyrrolidine Carboxamide Analogs Is Not Advisable: Evidence from the ACC2 Patent SAR Series


The pyrimidine-pyrrolidine carboxamide series is exquisitely sensitive to modifications at the carboxamide N-aryl position. Within the same patent family, ACC2 inhibitory potency varies by over two orders of magnitude (52 nM to >10 µM) depending solely on the substitution pattern of this aryl group . The o-tolyl group contributes a unique combination of steric bulk (ortho-methyl shielding) and hydrophobicity (Hansch π = 0.56) that cannot be replicated by unsubstituted phenyl, para-tolyl, or heteroaryl analogs . Consequently, simple replacement of 3-(pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide with a superficially similar congener—without experimental head-to-head comparison—carries a substantial risk of loss of potency, altered selectivity, or compromised metabolic stability .

Quantitative Differentiation Guide: 3-(Pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide vs. Closest Analogs


ACC2 Inhibition Potency Range: Class-Level SAR Relative to Patent Examples

Direct ACC2 IC50 data for the target compound have not yet been published in the peer-reviewed literature. However, systematic structure–activity relationships disclosed in US patent 8,962,641 B2 demonstrate that closely related pyrimidine-pyrrolidine carboxamides achieve ACC2 IC50 values ranging from 52 nM (example 8.226) to >10 µM for less optimized N-aryl substituents . The o-tolyl group occupies a hydrophobicity–steric space that is consistent with the optimal 2-substituted aryl motif found in the most potent examples, positioning this compound within the predicted sub-micromolar potency tier .

Acetyl-CoA carboxylase 2 Metabolic disease Inhibitor SAR

Hydrophobicity Advantage of o-Tolyl over Unsubstituted Phenyl: Impact on LogP and Membrane Permeability

The ortho-methyl substituent on the N-phenyl ring confers a Hansch hydrophobicity constant (π) of 0.56, compared to π = 0 for unsubstituted phenyl . This difference predicts an approximately 0.56 log unit increase in the partition coefficient (logP) for the target compound relative to the prototypical N-phenyl analog. Increased lipophilicity within this range typically enhances passive membrane permeability by 2- to 3-fold as estimated from the parallel artificial membrane permeability assay (PAMPA) correlation with logP , while potentially improving target engagement in lipophilic binding pockets such as the ACC2 active site.

Lipophilicity Hansch constant Membrane permeability

Predicted Metabolic Stability Enhancement via Steric Shielding of the Carboxamide Bond

The ortho-methyl group on the anilide moiety places a steric shield directly adjacent to the carboxamide bond, a common strategy in medicinal chemistry to attenuate enzymatic hydrolysis by proteases and amidases. Substitution at the ortho position is known to reduce the rate of amide bond cleavage in liver microsomal incubations by an average of 4-fold relative to unsubstituted phenyl amides . The target compound therefore possesses an intrinsic metabolic stability advantage over its N-phenyl and N-para-tolyl counterparts, which lack this proximal steric bulk.

Metabolic stability Amide hydrolysis Steric hindrance

Recommended Application Scenarios for 3-(Pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide Based on Evidence Profile


ACC2 Hit Expansion and Lead Optimization Campaigns

The compound serves as a privileged starting point for systematic SAR exploration of the carboxamide N-aryl region within the Boehringer Ingelheim ACC inhibitor series. Its o-tolyl substituent, which closely mirrors the substitution pattern of high-potency patent examples (ACC2 IC50 ~52 nM) , makes it an ideal reference compound for benchmarking newly synthesized congeners. Researchers can use this molecule to assess the impact of incremental changes to the aryl group while keeping the pyrimidin-2-yloxy pyrrolidine core constant.

Chemical Probe Design for Lipid Metabolism Research

The balanced lipophilicity (Hansch π = 0.56 for the o-tolyl group) and predicted metabolic stability from steric shielding render this compound a candidate for conversion into a cell-active chemical probe targeting ACC2. By attaching an alkyne or photoaffinity tag to the pyrimidine ring or the tolyl methyl group, researchers can generate pull-down or photo-labeling probes to validate ACC2 engagement in hepatocyte or adipocyte models.

Building Block for Focused Library Synthesis

As a commercially available, structurally defined pyrrolidine-1-carboxamide, the compound can be employed as a starting material for parallel synthesis of a focused compound library. The pyrimidine ring can be further elaborated via nucleophilic aromatic substitution or cross-coupling reactions, enabling rapid generation of structural diversity around a validated ACC pharmacophore .

Quote Request

Request a Quote for 3-(pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.